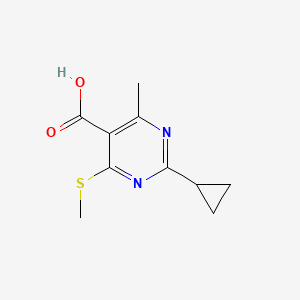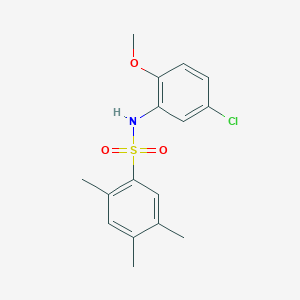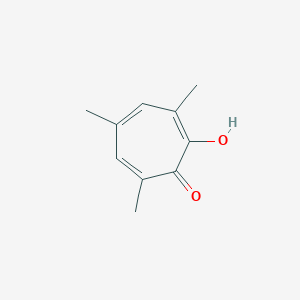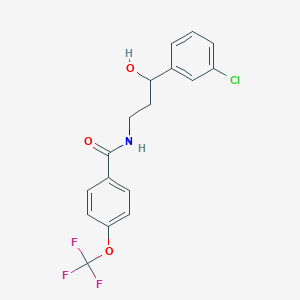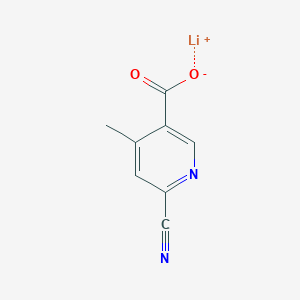
Lithium;6-cyano-4-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;6-cyano-4-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 2241138-92-9 . It has a molecular weight of 168.08 . The IUPAC name for this compound is lithium 6-cyano-4-methylnicotinate .
Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .
Scientific Research Applications
1. Neuroprotective and Anti-Aging Properties
Lithium has been identified as a neuroprotective agent with potential anti-aging properties. A study on Caenorhabditis elegans demonstrated that exposure to lithium at clinically relevant concentrations increased survival during normal aging, potentially via altered gene expression related to nucleosome functions and chromatin structure (McColl et al., 2008).
2. Potential in MRI Contrast Agents
Research on a lithium-based compound, Li3cbda, has revealed its use in creating a stable, water-soluble Mn(ii) complex, which shows potential as a biocompatible T1-weighted MRI contrast agent (Khannam et al., 2017).
3. Role in Cellular Survival and Apoptosis
Lithium chloride, a form of lithium, has been shown to exhibit a biphasic dose-dependent effect on human breast cancer cells, influencing cell survival and apoptosis by regulating various signaling molecules and membrane potential alterations (Suganthi et al., 2012).
4. Enhancement of Anti-Inflammatory Effects
A study has indicated that lithium can potentiate anti-inflammatory effects when combined with xanthine and catechin molecules. This suggests a possible safe consumption of caffeine mixed with bioactive molecules along with lithium for bipolar disorder patients (Barbisan et al., 2017).
5. Impact on Circadian Rhythm
Lithium has been shown to influence the circadian clock through its inhibitory action on glycogen synthase kinase 3 (GSK3), thereby affecting the stability of the nuclear receptor Rev-erbα, a component of the circadian rhythm (Yin et al., 2006).
6. Application in Neurodegenerative Disorders
Lithium's inhibition of GSK-3 has implications for treating neurodegenerative disorders like Alzheimer's disease, as it affects tau phosphorylation and enhances microtubule assembly in neurons (Hong et al., 1997).
7. Lithium Distribution in the Brain
A study focusing on the distribution of lithium in the brain used the 6Li isotope and a nuclear reaction technique, providing insights into lithium's action mechanism in psychiatric practice (Thellier et al., 1980).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
lithium;6-cyano-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c1-5-2-6(3-9)10-4-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECUKCLWZDCBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1C(=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
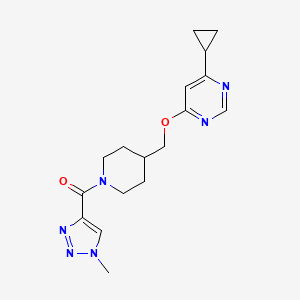
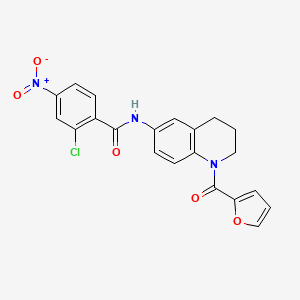
![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)
